molecular formula C20H15ClFN3O3S B14241022 2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide CAS No. 477734-42-2

2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide

Cat. No.: B14241022
CAS No.: 477734-42-2
M. Wt: 431.9 g/mol
InChI Key: JITZZDQUIPCWOP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound contains both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with 4-fluorobenzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide can be compared with other similar compounds, such as:

  • 4-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dihydroxyphenyl)methylideneamino]benzamide
  • 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups, which contribute to its distinct characteristics and potential applications.

Properties

CAS No.

477734-42-2

Molecular Formula

C20H15ClFN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H15ClFN3O3S/c21-15-7-11-17(12-8-15)29(27,28)25-19-4-2-1-3-18(19)20(26)24-23-13-14-5-9-16(22)10-6-14/h1-13,25H,(H,24,26)

InChI Key

JITZZDQUIPCWOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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